

Early-Phase Clinical Trial Results of Epacadostat Monotherapy: A Technical Guide

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Compound of Interest

Compound Name: *Epacadostat*

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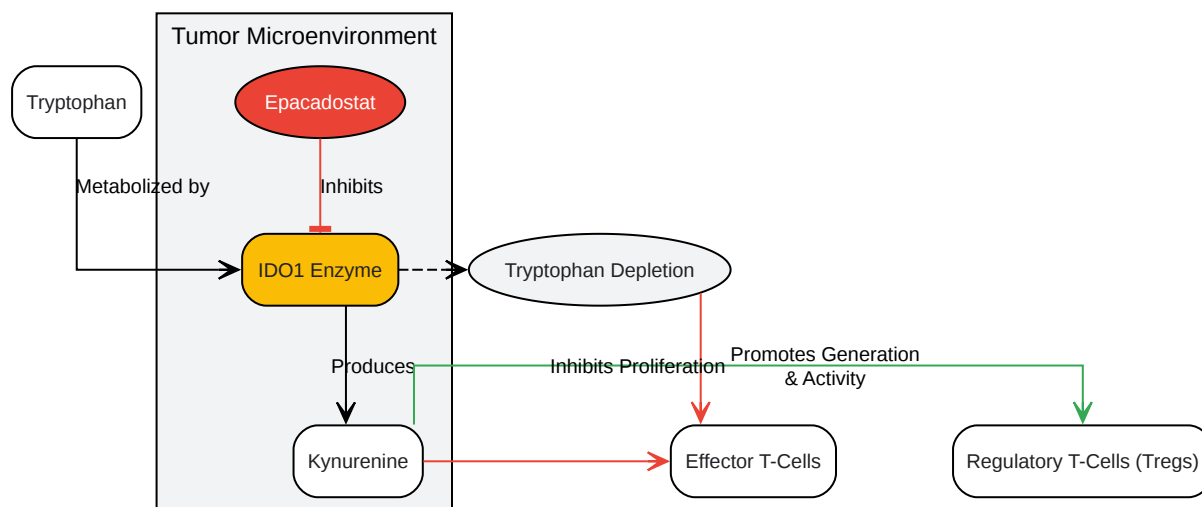
Introduction

Epacadostat (formerly INCB024360) is an investigational, first-in-class, orally bioavailable, and highly potent and selective inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1).[1] IDO1 is a key immunosuppressive enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid tryptophan to kynurenine.[2][3] In the tumor microenvironment, overexpression of IDO1 by cancer cells or infiltrating immune cells leads to tryptophan depletion and the accumulation of kynurenine metabolites. This metabolic reprogramming suppresses the proliferation and effector function of T lymphocytes and natural killer (NK) cells while promoting the generation and activity of regulatory T cells (Tregs), thereby enabling tumors to evade immune surveillance.[4][5] By inhibiting IDO1, **epacadostat** is designed to reverse this immunosuppressive mechanism and restore anti-tumor immune responses. This technical guide provides an in-depth overview of the early-phase clinical trial results for **epacadostat** as a monotherapy, with a focus on quantitative data, experimental protocols, and relevant biological pathways.

Mechanism of Action: The IDO1 Signaling Pathway

Epacadostat targets the IDO1 enzyme, which plays a crucial role in tumor immune evasion. The canonical pathway involves the conversion of tryptophan to kynurenine, leading to an immunosuppressive tumor microenvironment. Recent research also suggests a non-enzymatic,

pro-tumorigenic signaling function of the IDO1 protein itself, which may be stabilized by **epacadostat**.^{[3][4]}



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Caption: **Epacadostat** inhibits the IDO1 enzyme, blocking tryptophan catabolism and subsequent immune suppression.

Early-Phase Clinical Trial Experimental Protocol

The first-in-human, Phase I clinical trial of **epacadostat** monotherapy (NCT01195367) was an open-label, multicenter, dose-escalation study.^[2]

Study Design:

- Phase: I
- Design: Open-label, 3+3 dose-escalation design.^[2]
- Primary Objectives: To determine the safety, tolerability, and maximum tolerated dose (MTD) of **epacadostat**.^[2]

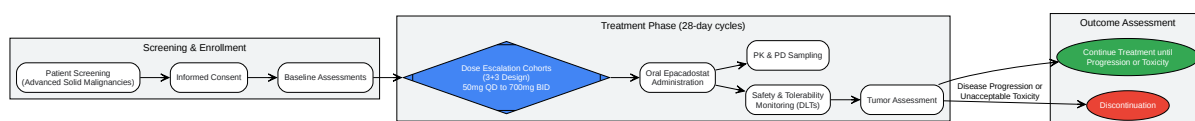
- Secondary Objectives: To evaluate clinical activity, pharmacokinetics (PK), pharmacodynamics (PD), and effects on blood biomarkers of inflammation.[2]

Patient Population:

- Inclusion Criteria: Patients with advanced solid malignancies who were refractory to standard therapies.[2]
- Number of Patients: 52.[2]

Treatment Regimen:

- Administration: Oral administration.[2]
- Dosing: Patients were treated with **epacadostat** at doses of 50 mg once daily, or 50, 100, 300, 400, 500, 600, or 700 mg twice daily (BID).[2]
- Treatment Cycle: 28-day cycles.[2]
- Duration: Treatment continued until disease progression or unacceptable toxicity.[2]



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Caption: Workflow of the Phase I dose-escalation trial of **epacadostat** monotherapy.

Quantitative Data Summary

Table 1: Pharmacokinetics of Epacadostat Monotherapy

Parameter	Value	Citation
Time to Maximum Concentration (tmax)	~2 hours	[6]
Mean Terminal Half-life (t1/2)	5 to 9 hours	[6]
In Vivo IC50	~70 nM	[7]
PK Model	First-order oral absorption, 2-compartment distribution, constant clearance	[7]
Significant Covariate	Body weight	[7]

Table 2: Safety and Tolerability of Epacadostat Monotherapy (N=52)

Parameter	Finding	Citation
Maximum Tolerated Dose (MTD)	Not established (up to 700 mg BID)	[2]
Dose-Limiting Toxicities (DLTs)	2 DLTs observed: Grade 3 radiation pneumonitis (300 mg BID), Grade 3 fatigue (400 mg BID)	[2]
Most Common Adverse Events (>20% of patients, all grades)	Fatigue (69.2%), Nausea (65.4%), Decreased appetite (53.8%), Vomiting (42.3%), Constipation, Abdominal pain, Diarrhea, Dyspnea, Back pain, Cough	[2]
Median Duration of Exposure	51.5 days (range: 7–284)	[2]

Table 3: Pharmacodynamics and Clinical Activity of Epacadostat Monotherapy

Parameter	Finding	Citation
Effect on Kynurenine	Significant dose-dependent reductions in plasma kynurenine levels and kynurenine/tryptophan ratio at all doses	[2]
Target Inhibition	Near maximal (>80-90%) inhibition of IDO1 achieved at doses \geq 100 mg BID	[2]
Objective Responses (RECIST)	No objective responses detected	[2]
Stable Disease	7 of 52 patients (13.5%) had stable disease lasting \geq 16 weeks	[2]

Conclusion

The early-phase clinical trial of **epacadostat** monotherapy demonstrated that the drug was generally well-tolerated in patients with advanced solid malignancies.[2] Pharmacokinetic analyses revealed a predictable profile, and pharmacodynamic assessments confirmed potent, dose-dependent inhibition of the IDO1 enzyme.[2][7] While no objective anti-tumor responses were observed with monotherapy, a subset of patients experienced prolonged stable disease. [2] These findings provided a strong rationale for investigating **epacadostat** in combination with other immunotherapies, such as immune checkpoint inhibitors, to enhance anti-tumor activity. However, the subsequent failure of the Phase III ECHO-301 trial, which combined **epacadostat** with pembrolizumab in melanoma, has led to a re-evaluation of the therapeutic potential of IDO1 inhibition and the complexities of its biological functions.[1] Further research is needed to fully understand the role of **epacadostat** and the IDO1 pathway in cancer immunotherapy.

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References

- 1. merck.com [merck.com]
- 2. First-in-Human Phase 1 Study of the Oral Inhibitor of Indoleamine 2,3-Dioxygenase-1 Epacadostat (INCB024360) in Patients With Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1 [frontiersin.org]
- 6. jtc.bmj.com [jtc.bmj.com]
- 7. Population Pharmacokinetic and Pharmacodynamic Modeling of Epacadostat in Patients With Advanced Solid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
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